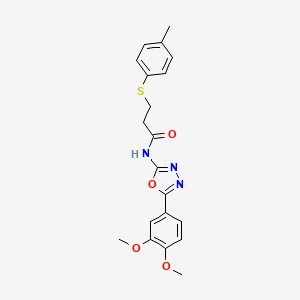

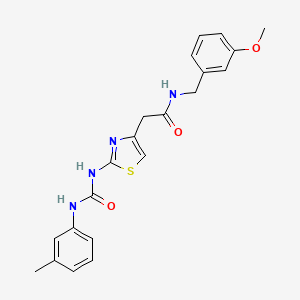

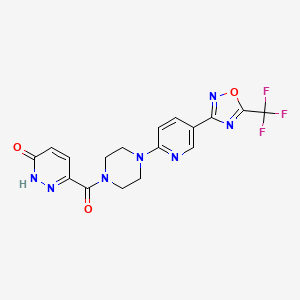

![molecular formula C22H21N5O3 B3009092 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941975-55-9](/img/structure/B3009092.png)

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione" is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activity. The papers provided discuss the synthesis and properties of related heterocyclic compounds, which can offer insights into the description of the compound .

Synthesis Analysis

The synthesis of related tetrahydroimidazo[2,1-a]isoquinolines involves a hetero Diels-Alder reaction, which is a key step in forming the heterocyclic structure . This suggests that a similar synthetic approach might be applicable to the compound of interest, considering its structural similarities. Additionally, the synthesis of unsymmetrical biquinazoline derivatives through the condensation of aminoquinazolinones with benzoxazinones indicates a tolerance for various functionalities at specific positions on the heterocyclic rings . This information could be relevant for the synthesis of the compound, which may also involve condensation reactions.

Molecular Structure Analysis

The molecular structure of the compound likely features a complex arrangement of rings, including an imidazo[2,1-c][1,2,4]triazine core and a dihydroquinolinyl moiety. The structure-activity relationship established for tetrahydroimidazo[2,1-a]isoquinolines, focusing on substitution patterns, could provide insights into the electronic and steric effects that substitutions at different positions have on the biological activity of such compounds .

Chemical Reactions Analysis

The compound may participate in various chemical reactions due to its multiple reactive sites. For instance, the amino and nitro substituted derivatives of benzo[de]isoquinoline diones have been used as photoinitiators for polymerization, indicating that the compound might also exhibit similar reactivity under certain conditions . The presence of triazine and imidazole derivatives in oxorhenium(V) complexes and their transformations upon heating suggests that the compound could also form complexes with metals and undergo structural changes under thermal conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not directly provided, related compounds exhibit properties such as lipophilicity and pKa values that are significant for their biological activity . The photoinitiating systems incorporating similar heterocyclic compounds demonstrate the potential for light-induced reactivity, which could be a notable physical property of the compound . Additionally, the thermal behavior of oxorhenium(V) complexes with triazine and imidazole derivatives indicates that the compound might also have interesting thermal properties and potential for forming metal complexes .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Studies

Research demonstrates the synthesis of highly functionalized tetrahydropyridines, including dihydropyridine derivatives like 6-aryl-2,3-dihydro-6aH-imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-ones, through Diels-Alder reactions. This suggests potential applications in creating novel compounds with similar structural elements (Wasilewska et al., 2011).

Studies on the regioselective synthesis of dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives indicate the development of new drug-like heterocyclic scaffolds. This research opens up possibilities for creating pharmaceutical compounds with similar frameworks (Tzvetkov et al., 2012).

Biological Activity and Antitumor Potential

Novel derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-diones have been identified to exhibit antitumor activity, especially against human carcinoma cells. This suggests that compounds with similar structural characteristics may hold therapeutic potential in cancer treatment (Sztanke et al., 2007).

Research on the synthesis of new azole and azine systems based on pyrrole-3,4-dione and their cytotoxic activity evaluation implies potential applications in developing antitumor agents with comparable molecular structures (Azab et al., 2017).

Stability and Reactivity Studies

- A study investigating the stability of a related compound, 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3H)-one, under stressful conditions provides insights into the stability of similar chemical compounds, which is crucial for pharmaceutical development (Gendugov et al., 2021).

Eigenschaften

IUPAC Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c28-19(25-12-6-8-16-7-4-5-11-18(16)25)15-27-21(30)20(29)26-14-13-24(22(26)23-27)17-9-2-1-3-10-17/h1-5,7,9-11H,6,8,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHWGAHXTQYPOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C(=O)N4CCN(C4=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

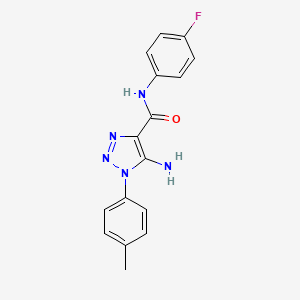

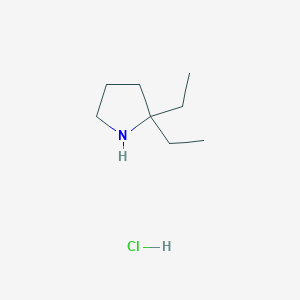

![1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3009014.png)

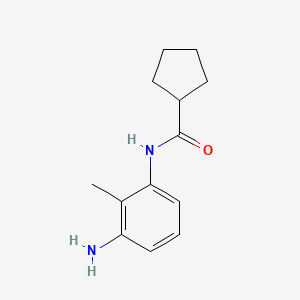

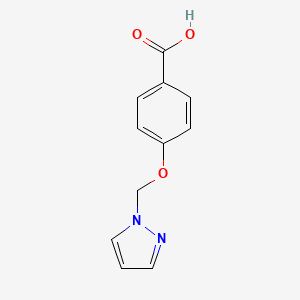

![Methyl (E)-4-[4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3009024.png)

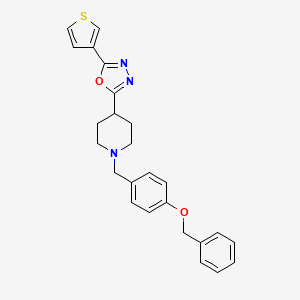

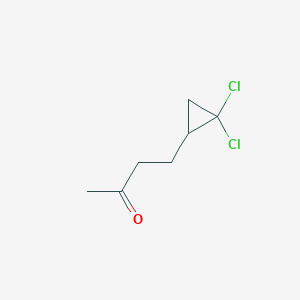

![8-(4-Chlorophenyl)sulfonyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3009027.png)

![2-(2-Hydroxyethylamino)-3-(2-hydroxyethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3009031.png)

![3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B3009032.png)